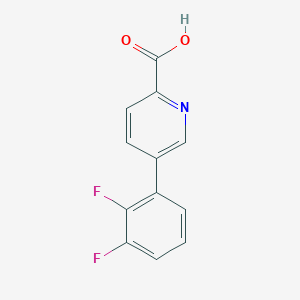
5-(2,3-Difluorophenyl)picolinic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-(2,3-Difluorophenyl)picolinic acid” consists of a picolinic acid group attached to a 2,3-difluorophenyl group. The molecular weight of the compound is 235.19 g/mol.
Scientific Research Applications
Herbicidal Activity
- Scientific Field: Agricultural Science
- Application Summary: Picolinic acid and its derivatives have been used in the design and synthesis of potential herbicides . Specifically, 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized .
- Methods of Application: The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results: The IC50 value of one compound (V-7) was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound (V-8) exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1 .
Antiviral Abilities
- Scientific Field: Medical Research
- Application Summary: Picolinic acid has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
- Methods of Application: The study involved investigating the compound’s ability to disrupt the entry of enveloped viruses into the host’s cell and prevent infection .
- Results: Picolinic acid was found to specifically block the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell . This explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .
Coordination Chemistry
- Scientific Field: Coordination Chemistry
- Application Summary: Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .
Antiviral Treatment
- Scientific Field: Medical Research
- Application Summary: Picolinic acid has been found to have broad-spectrum antiviral activity against several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
- Methods of Application: The compound’s ability to disrupt the entry of enveloped viruses into the host’s cell and prevent infection was investigated .
- Results: Picolinic acid was found to specifically block the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell . This explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .
Antiviral Treatment
- Scientific Field: Medical Research
- Application Summary: Picolinic acid has been found to have broad-spectrum antiviral activity against several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
- Methods of Application: The compound’s ability to disrupt the entry of enveloped viruses into the host’s cell and prevent infection was investigated .
- Results: Picolinic acid was found to specifically block the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell . This explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .
Safety And Hazards
The safety data sheet for picolinic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause serious eye irritation . It’s important to handle “5-(2,3-Difluorophenyl)picolinic acid” with care, given its structural similarity to picolinic acid.
properties
IUPAC Name |
5-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIIDJWPLMEYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Difluorophenyl)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



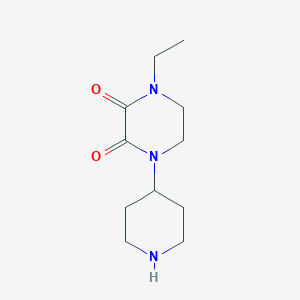
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)
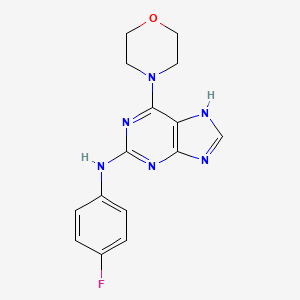
![(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440580.png)
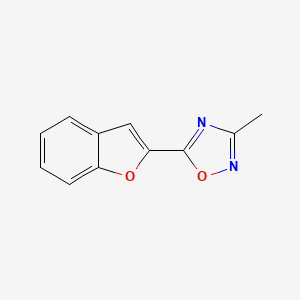
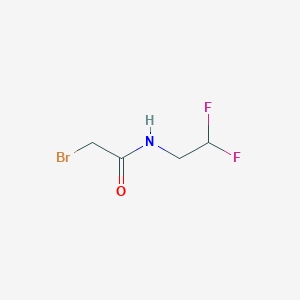
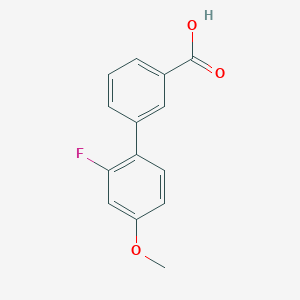
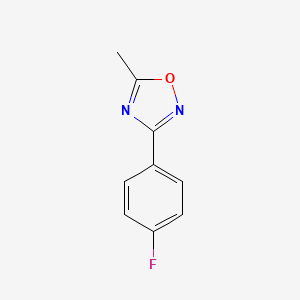
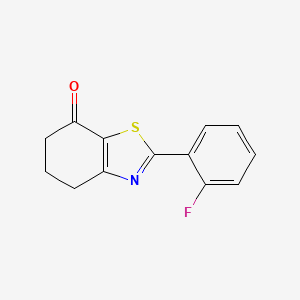
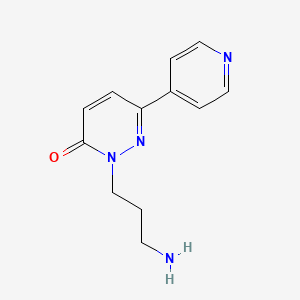
![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)
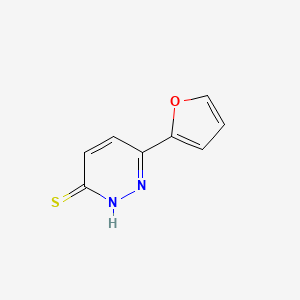
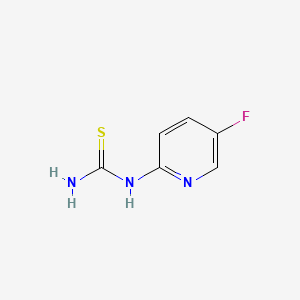
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)